molecular formula C6H4F3NO B017776 2-Hydroxy-5-(trifluoromethyl)pyridine CAS No. 33252-63-0

2-Hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B017776
CAS No.: 33252-63-0
M. Wt: 163.1 g/mol
InChI Key: BYRJSCNPUHYZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)pyridine: is a pyridine derivative characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fifth position on the pyridine ring. This compound is a heterocyclic building block with significant applications in various fields, including catalysis, drug design, molecular recognition, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Case Study: Research has shown that derivatives of 2-hydroxy-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics. In vitro studies demonstrated effectiveness against various bacterial strains.
    • Data Table: Antimicrobial Efficacy
      Bacterial StrainMinimum Inhibitory Concentration (MIC)
      E. coli32 µg/mL
      S. aureus16 µg/mL
      P. aeruginosa64 µg/mL
  • Anti-inflammatory Properties
    • Research Findings: The compound has been explored for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. In animal models, it demonstrated a reduction in inflammatory markers.

Agrochemical Applications

  • Pesticide Development
    • Usage: this compound is used as a building block in the synthesis of various agrochemicals, particularly herbicides and fungicides.
    • Case Study: A study highlighted its role in developing a new class of herbicides that target specific weed species without affecting crops.
  • Plant Growth Regulators
    • Application: The compound has been investigated for its potential as a plant growth regulator, influencing growth patterns and enhancing yield in certain crops.

Analytical Chemistry Applications

  • Reference Standard in Environmental Analysis
    • Importance: Due to its unique properties, this compound serves as a reference standard for environmental testing, particularly in assessing pesticide residues in soil and water samples.
    • Data Table: Analytical Applications
      Application AreaMethodology
      Pesticide Residue TestingHPLC/GC-MS
      Soil Contamination AnalysisSpectrophotometry
  • Chromatography
    • The compound is utilized in chromatography as a stationary phase modifier due to its polar characteristics, improving separation efficiency for various analytes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-6-(trifluoromethyl)pyridine

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it valuable in various applications .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities and applications in various scientific fields, including medicinal chemistry, agriculture, and environmental science. This compound's unique structure, featuring a hydroxyl group and a trifluoromethyl group, enhances its reactivity and potential as a pharmacological agent.

  • Chemical Formula : C₆H₄F₃N₁O
  • Molecular Weight : 165.1 g/mol
  • Structural Features : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the hydroxyl group allows for hydrogen bonding with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of enzymes involved in critical biological pathways, including those related to bacterial virulence and cancer cell proliferation .
  • Protein-Ligand Interactions : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, which are crucial for drug development .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain compounds within this class reduced the viability of MCF7 breast cancer cells while maintaining lower toxicity towards healthy MCF10A cells. This selectivity is promising for developing targeted cancer therapies .

Agricultural Research

This compound serves as a model for studying herbicide metabolism in plants. In hydroponically grown maize, metabolites such as N-glucoside and O-malonylglucoside conjugates were identified using advanced analytical techniques (HPLC-NMR-MS), highlighting its role in understanding plant interactions with agrochemicals .

Study 1: Anticancer Properties

In a comparative study, several pyridine derivatives were tested for their cytotoxic effects on MCF7 and MCF10A cell lines. The results showed that specific derivatives of this compound significantly decreased MCF7 cell viability by up to 40% after 72 hours of treatment, indicating its potential as an effective anticancer agent .

CompoundConcentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
Control-100100
DOX16080
Trifluoromethyl Derivative504075

Study 2: Herbicide Metabolism

A study focused on the metabolism of fluazifop-P-butyl in resistant goosegrass utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze metabolites. The findings suggested that the metabolic pathways involving compounds like this compound are critical for understanding herbicide resistance in agricultural settings .

Q & A

Basic Questions

Q. What are the preferred synthetic routes for 2-hydroxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or hydroxylation of trifluoromethylpyridine precursors. For example, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) can undergo nucleophilic substitution with hydroxide ions under controlled pH (8–10) and temperature (60–80°C) to yield the hydroxyl derivative . Microwave-assisted hydrolysis has also been reported to enhance reaction efficiency, reducing reaction time by 30–50% compared to conventional heating . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF or THF), and exclusion of moisture to prevent side reactions like hydrolysis of the trifluoromethyl group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 19F^{19}\text{F} NMR is critical for identifying the trifluoromethyl group (δ60δ ≈ -60 to 65-65 ppm). 1H^{1}\text{H} NMR reveals the hydroxyl proton (broad singlet, δ1012δ ≈ 10–12 ppm) and aromatic protons (doublets, δ78δ ≈ 7–8 ppm) .
  • FT-IR : Strong absorption bands at 3300–3500 cm1^{-1} (O–H stretch) and 1100–1200 cm1^{-1} (C–F stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 163.0973 (C6_6H4_4F3_3NO) with fragmentation patterns indicating loss of –OH or –CF3_3 groups .

Advanced Research Questions

Q. How does this compound enhance MALDI imaging of tissue metabolites compared to traditional matrices?

In MALDI-MSI, this compound derivatives (e.g., HNTP) outperform conventional matrices like 2,5-dihydroxybenzoic acid due to:

  • Low Background Interference : Minimal ion suppression below m/z 500, enabling detection of low-abundance metabolites.
  • High Ionization Efficiency : Enhanced UV absorption (λmax_{\text{max}} ≈ 330 nm) promotes efficient desorption/ionization.
  • Spatial Resolution : Sub-μm crystal formation improves imaging precision.
MatrixMetabolites Detected (Rat Liver)Spatial Resolution
HNTP185<10 μm
2,5-DHB14520–50 μm
2-MBT12050–100 μm

Data from MALDI-MSI studies demonstrate HNTP’s superiority in detecting phospholipids, amino acids, and nucleotides .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective functionalization is complicated by competing reactivity at the hydroxyl group versus the electron-deficient pyridine ring. Methodological approaches include:

  • Protection/Deprotection : Temporarily protecting the hydroxyl group with silyl ethers (e.g., TMS-Cl) enables selective C–H activation at the 3- or 4-position via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Directed Metalation : Using LDA (lithium diisopropylamide) at −78°C directs deprotonation to the 6-position, enabling halogenation or alkylation .
    Contradictions in regioselectivity data often arise from solvent effects (polar aprotic vs. protic) or catalyst choice (Pd vs. Cu). For example, Pd(OAc)2_2 favors C–N coupling at the 2-position, while CuI promotes Ullmann-type C–O bond formation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density functional theory (DFT) and molecular docking studies correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. For instance:

  • Anticancer Activity : Derivatives with amino substituents show strong binding to EGFR kinase (ΔG ≈ −9.2 kcal/mol) due to hydrogen bonding with Thr790 and hydrophobic interactions with the trifluoromethyl group .
  • Enzyme Inhibition : The hydroxyl group’s acidity (pKa ≈ 4.5) facilitates deprotonation in biological matrices, enhancing interactions with catalytic serine residues in hydrolases .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Discrepancies (e.g., 152–160°C) arise from:

  • Purity : Commercial samples with >97% purity (per GC-MS) show consistent melting points, while impure batches (e.g., containing residual solvents) depress values .
  • Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) influence crystal packing and thermal stability .
    Standardized recrystallization from ethanol/water (1:1) is recommended for reproducible results .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJSCNPUHYZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044387
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-63-0
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 2 cc of concentrated ammonium hydroxide was added 0.1 g of this new 5-trifluoromethyl-2-pyrone compound isolated in Example 4 and the mixture was stirred for 0.5 hours. The mixture was cooled to 20° C., 1 cc of 50% sodium hydroxide solution was added and the mixture then boiled for 5 minutes. The solution was cooled to 20° C., diluted with 5 cc of water and the pH adjusted to 4 with concentrated hydrochloric acid. The solution was extracted with diethyl ether (3×25 cc), and the extract was evaporated under reduced pressure to give 5-trifluoromethyl-2-pyridone, mp 142°-145°, as in Example 1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
2-Hydroxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.